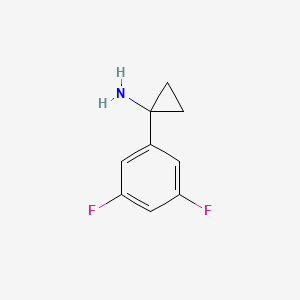

1-(3,5-Difluorophenyl)cyclopropanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDWBHMZTHGWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine: A Senior Application Scientist's In-depth Technical Guide

Introduction: The Significance of the 1-Arylcyclopropanamine Moiety in Modern Drug Discovery

The 1-(3,5-Difluorophenyl)cyclopropanamine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its prevalence stems from the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring, coupled with the altered electronic properties of the difluorinated phenyl group.[1] This combination often leads to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] As researchers and drug development professionals, a deep understanding of the synthetic routes to this key intermediate is paramount for the rapid and efficient exploration of new chemical entities. This guide provides an in-depth analysis of the core synthetic strategies for 1-(3,5-Difluorophenyl)cyclopropanamine, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine

The synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine can be broadly categorized into two main strategies:

-

Late-Stage Amination of a Pre-formed Cyclopropane Ring: This approach involves the construction of the 1-(3,5-difluorophenyl)cyclopropane core, followed by the introduction of the amine functionality. A prominent example of this strategy is the Hofmann rearrangement of a corresponding cyclopropanecarboxamide.

-

Concurrent Formation of the Cyclopropylamine Moiety: In this strategy, the cyclopropane ring and the amine group are installed in a concerted or sequential manner from an acyclic precursor. The Kulinkovich-Szymoniak reaction is a powerful illustration of this approach.

This guide will delve into these two primary methodologies, providing detailed protocols and mechanistic insights.

Methodology 1: Hofmann Rearrangement of 1-(3,5-Difluorophenyl)cyclopropanecarboxamide

The Hofmann rearrangement is a classic organic transformation that converts a primary amide into a primary amine with one fewer carbon atom.[2][3] This method is particularly attractive for the synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine as it allows for the direct conversion of the corresponding carboxamide, which can be prepared from the carboxylic acid.

Mechanistic Rationale

The reaction proceeds through the formation of a key isocyanate intermediate. The primary amide is first treated with a halogen (typically bromine) in the presence of a strong base to form an N-haloamide. Subsequent deprotonation and rearrangement lead to the isocyanate, which is then hydrolyzed to the primary amine.[2]

A plausible reaction mechanism is depicted below:

Caption: The Hofmann Rearrangement Pathway.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol is a representative procedure based on established principles of the Hofmann rearrangement.

Step 1: Synthesis of 1-(3,5-Difluorophenyl)cyclopropanecarboxamide

-

To a solution of 1-(3,5-difluorophenyl)cyclopropanecarboxylic acid (1.0 equiv) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the mixture for 1 hour, then extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 1-(3,5-difluorophenyl)cyclopropanecarboxamide.

Step 2: Hofmann Rearrangement to 1-(3,5-Difluorophenyl)cyclopropanamine

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equiv) to a cooled (0 °C) solution of sodium hydroxide (4.0 equiv) in water.

-

Add a solution of 1-(3,5-difluorophenyl)cyclopropanecarboxamide (1.0 equiv) in a suitable solvent (e.g., methanol or water) to the freshly prepared sodium hypobromite solution at 0 °C.[4][5]

-

Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, monitoring the reaction by TLC or LC-MS.[6]

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1-(3,5-difluorophenyl)cyclopropanamine.

| Parameter | Typical Value | Reference |

| Starting Material | 1-(3,5-Difluorophenyl)cyclopropanecarboxamide | N/A |

| Reagents | Br₂, NaOH | [2] |

| Solvent | Water, Methanol | [4] |

| Temperature | 0 °C to 70 °C | [6] |

| Typical Yield | 60-80% | [4] |

Methodology 2: Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful tool for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[7] This reaction offers a convergent approach to 1-(3,5-difluorophenyl)cyclopropanamine, starting from the readily available 3,5-difluorobenzonitrile.

Mechanistic Rationale

The reaction proceeds via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium(IV) isopropoxide.[8][9] This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which upon treatment with a Lewis acid, rearranges to the desired cyclopropylamine.[7]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]

- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Kulinkovich Reaction [organic-chemistry.org]

1-(3,5-Difluorophenyl)cyclopropanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(Difluorophenyl)cyclopropanamine Isomers, with a Focus on the 1-(3,5-Difluorophenyl) Analogue

Abstract

Fluorinated cyclopropanamines are privileged structural motifs in modern medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and modulated physicochemical properties. The trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a well-documented key intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor.[1][2] However, its regioisomer, 1-(3,5-difluorophenyl)cyclopropanamine, remains a largely unexplored entity in public literature. This guide provides a comprehensive technical overview of this class of compounds. We will leverage the extensive data on the 3,4-difluoro isomer to establish a baseline for physicochemical properties, spectroscopic signatures, and reactivity. Subsequently, this guide will present a predictive analysis and a robust, mechanistically sound synthetic pathway for the target 3,5-difluoro isomer, offering valuable insights for researchers in drug discovery and process chemistry.

Introduction: The Role of Fluorinated Phenylcyclopropanamines in Drug Design

The incorporation of a cyclopropane ring into a pharmacophore is a strategic decision in drug design. It acts as a bioisosteric replacement for larger, more flexible groups, locking the molecule into a specific, biologically active conformation. This conformational constraint can significantly enhance binding affinity to the target protein and reduce off-target effects.

The addition of fluorine atoms to the phenyl ring further refines the molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the drug's half-life.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine atoms lowers the pKa of the proximal amine group, which can be critical for tuning a drug's solubility, membrane permeability, and target engagement.

-

Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone or side chains.

This guide aims to synthesize the available data on this chemical class to provide a predictive but technically grounded framework for understanding and utilizing the novel 1-(3,5-difluorophenyl)cyclopropanamine isomer.

Physicochemical and Spectroscopic Profile

While specific experimental data for the 3,5-difluoro isomer is scarce, we can predict its properties based on its structure and by drawing parallels with the well-characterized 3,4-difluoro isomer.

Table 1: Comparison of Physicochemical Properties

| Property | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 1-(3,5-Difluorophenyl)cyclopropanamine (Predicted/Calculated) | Rationale for Prediction |

| Molecular Formula | C₉H₉F₂N[3][4] | C₉H₉F₂N | Identical atomic composition. |

| Molecular Weight | 169.17 g/mol [3][5] | 169.17 g/mol | Identical atomic composition. |

| Appearance | White Solid (hydrochloride salt)[6] | Expected to be a white solid or a low-melting solid/oil. | Similar molecular structure. |

| Melting Point | >172°C (dec.) (hydrochloride salt)[6] | Potentially higher than the 3,4-isomer due to increased molecular symmetry, which can lead to more efficient crystal packing. | Symmetry effects on lattice energy. |

| Solubility | Slightly soluble in DMSO and Methanol (hydrochloride salt).[6] | Expected to have similar solubility in polar organic solvents. | Polarity and functional groups are conserved. |

| pKa (Amine) | Lower than aniline (~4.6) due to electron-withdrawing F atoms. | Expected to be slightly lower than the 3,4-isomer. The meta-positioning of both fluorine atoms provides stronger, additive inductive electron withdrawal from the ring and the attached cyclopropane, reducing the basicity of the amine. | Inductive effects of fluorine substituents. |

Spectroscopic Analysis: A Predictive Comparison

-

¹H NMR: The proton spectrum of the 3,4-isomer shows a complex multiplet in the aromatic region. For the 3,5-isomer, a more simplified pattern is predicted: the C4 proton would appear as a triplet (split by two meta-fluorine atoms), and the C2/C6 protons would appear as a doublet. The cyclopropyl protons for both isomers would remain in the characteristic upfield region (approx. 1.2-2.8 ppm).[1]

-

¹⁹F NMR: The ¹⁹F NMR of the 3,4-isomer shows two distinct multiplets for the non-equivalent fluorine atoms.[1] The 3,5-isomer, due to its symmetry, would exhibit a single resonance for the two equivalent fluorine atoms.

-

Mass Spectrometry: Both isomers are expected to show a strong molecular ion peak [M]+ at m/z 169. Key fragmentation would likely involve the loss of the amino group or cleavage of the cyclopropane ring.

Synthesis and Mechanistic Considerations

While various multi-step routes exist for the 3,4-isomer, often involving hazardous reagents like sodium azide, a more modern and efficient approach is desirable for the 3,5-isomer.[1] We propose a strategy centered around the Kulinkovich reaction, which enables the direct synthesis of cyclopropanols from esters or related precursors.[7][8] The resulting cyclopropanol can then be converted to the target amine.

A more direct and elegant approach involves the adaptation of the Kulinkovich reaction to nitriles. The reaction of a Grignard reagent with a nitrile in the presence of a titanium(IV) alkoxide catalyst can directly generate a cyclopropylamine upon hydrolytic workup.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3,5-difluorobenzonitrile and uses a titanium-mediated cyclopropanation reaction.

Caption: Proposed synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine.

Detailed Experimental Protocol (Predictive)

Objective: To synthesize 1-(3,5-Difluorophenyl)cyclopropanamine from 3,5-difluorobenzonitrile.

Materials:

-

3,5-Difluorobenzonitrile (1.0 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 - 0.2 eq)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (2.2 eq)[9]

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 3,5-difluorobenzonitrile (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Catalyst Addition: Add titanium(IV) isopropoxide (0.15 eq) to the solution and stir for 10 minutes at room temperature.

-

Grignard Addition: Cool the mixture to 0°C using an ice bath. Add ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl. This step is highly exothermic and may produce gas; careful addition is critical.

-

Workup: Continue adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Neutralization & Extraction: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product.

Mechanistic Insight: The Kulinkovich Reaction

The core of this synthesis is the formation of a reactive titanacyclopropane intermediate. This species is the true cyclopropanating agent.

-

Catalyst Activation: Two equivalents of the Grignard reagent react with the titanium(IV) isopropoxide to form a transient, unstable diethyltitanium species.

-

β-Hydride Elimination: This species rapidly undergoes β-hydride elimination, releasing ethane gas and forming the key titanacyclopropane.[7][11]

-

Reaction with Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the benzonitrile, forming an iminotitanate complex.[12][13]

-

Hydrolysis: Subsequent aqueous workup hydrolyzes this complex to release the primary cyclopropylamine.

Caption: Simplified catalytic cycle of the titanium-mediated cyclopropanation of a nitrile.

Chemical Reactivity and Stability

-

Amine Reactivity: The primary amine of 1-(3,5-difluorophenyl)cyclopropanamine is a versatile nucleophile. It will readily undergo standard amine reactions such as acylation with acid chlorides or anhydrides, alkylation, and reductive amination.

-

Stability: The molecule is expected to be stable under standard laboratory conditions. The difluorophenyl ring is chemically robust and resistant to oxidation. The cyclopropane ring, while strained, is not typically reactive unless under conditions involving strong acids or transition metal catalysis that can induce ring-opening.

-

Storage: For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere at low temperatures (-20°C is recommended for analytical standards).[6]

Applications in Drug Discovery

The primary value of 1-(3,5-difluorophenyl)cyclopropanamine lies in its potential as a novel building block for pharmaceutical research.

-

Structure-Activity Relationship (SAR) Studies: As a direct isomer of the Ticagrelor side chain, it is an ideal probe for SAR studies.[14] Synthesizing an analogue of Ticagrelor with the 3,5-difluoro pattern would allow researchers to precisely determine the effect of fluorine positioning on P2Y12 receptor binding. A change in the electronic distribution of the phenyl ring can drastically alter key interactions in the binding pocket.

-

Novel Scaffolds: Beyond its relation to Ticagrelor, this compound is a valuable starting point for creating new chemical entities. The unique combination of the rigid cyclopropane and the electronically modified phenyl ring can be exploited in various therapeutic areas, from neuroscience to oncology.

Safety and Handling

No specific safety data exists for the 3,5-difluoro isomer. However, based on the GHS classification for the 3,4-difluoro isomer, the following hazards should be assumed.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fumes.[15]

-

P280: Wear protective gloves, eye protection, and face protection.[15]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[15]

References

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IndiaPatents. [Link]

-

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine - PubChem. [Link]

-

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine - CAS Common Chemistry. [Link]

-

2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem. [Link]

-

Ethylmagnesium bromide - Grokipedia. [Link]

-

Kulinkovich Reaction - Organic Chemistry Portal. [Link]

-

Kulinkovich reaction - Wikipedia. [Link]

-

Reaction and Mechanism Query - Filo. [Link]

-

Kulinkovich Reaction: Mechanism & Examples | NROChemistry. [Link]

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine - EDQM. [Link]

-

Benzonitrile on reaction with C_2 H_5 MgBr, followed by hydrolysis, gives. - Allen. [Link]

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 7. Kulinkovich Reaction [organic-chemistry.org]

- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Reaction and Mechanism Query What is the mechanism for the reaction: \m.. [askfilo.com]

- 13. Benzonitrile on reaction with `C_2 H_5 MgBr`, followed by hydrolysis, gives. [allen.in]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. aksci.com [aksci.com]

The Synthesis and Isolation of 1-(3,5-Difluorophenyl)cyclopropanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of a Fluorinated Cyclopropylamine Moiety

In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems and fluorine atoms into drug candidates has proven to be a highly effective strategy for modulating physicochemical and pharmacokinetic properties. The cyclopropyl group, with its unique conformational rigidity and electronic character, can act as a bioisostere for various functional groups, while fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. The compound 1-(3,5-Difluorophenyl)cyclopropanamine represents a convergence of these beneficial structural motifs, making it a valuable building block in the synthesis of novel therapeutics. Its utility is particularly highlighted in the development of potent and selective enzyme inhibitors, such as those targeting the c-Met kinase, a key proto-oncogene implicated in various cancers.[1][2][3] This guide provides an in-depth examination of the discovery and isolation of 1-(3,5-Difluorophenyl)cyclopropanamine, offering a robust synthetic protocol and critical insights for researchers in drug development.

Strategic Approach to Synthesis: The Curtius Rearrangement as a Method of Choice

The synthesis of primary amines from carboxylic acids is a fundamental transformation in organic chemistry, with several named reactions available to the synthetic chemist, including the Hofmann, Schmidt, Lossen, and Curtius rearrangements.[4][5][6] Each of these methods involves the conversion of a carboxylic acid derivative into an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine.

For the synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine, the Curtius rearrangement presents a particularly advantageous route. This reaction proceeds via the thermal or photochemical decomposition of an acyl azide, which can be readily prepared from the corresponding carboxylic acid. The Curtius rearrangement is known for its mild reaction conditions and, crucially, for the retention of stereochemistry at the migrating carbon, a critical consideration when dealing with chiral centers. The concerted nature of the rearrangement, where the alkyl group migrates simultaneously with the expulsion of nitrogen gas, avoids the formation of highly reactive nitrene intermediates, often leading to cleaner reactions and higher yields.[4]

The overall synthetic strategy, therefore, involves two key stages: the synthesis of the precursor 1-(3,5-difluorophenyl)cyclopropanecarboxylic acid, followed by its conversion to 1-(3,5-Difluorophenyl)cyclopropanamine via the Curtius rearrangement.

Synthetic Pathway Overview

Caption: Synthetic route to 1-(3,5-Difluorophenyl)cyclopropanamine.

Experimental Protocols

Part 1: Synthesis of 1-(3,5-Difluorophenyl)cyclopropanecarboxylic Acid

The synthesis of the carboxylic acid precursor is achieved through a two-step process starting from 3,5-difluorobenzaldehyde.

Step 1: Knoevenagel Condensation to (E)-3-(3,5-Difluorophenyl)acrylic acid

This step involves the condensation of 3,5-difluorobenzaldehyde with malonic acid. The use of piperidine and pyridine as basic catalysts facilitates the reaction.

-

Procedure:

-

To a stirred solution of 3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (5 vol), add piperidine (0.1 eq).

-

Heat the reaction mixture to 90-100 °C for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield (E)-3-(3,5-difluorophenyl)acrylic acid.

-

Step 2: Cyclopropanation

The acrylic acid derivative is then converted to the cyclopropanecarboxylic acid using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide.

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMSO (10 vol).

-

Slowly add trimethylsulfoxonium iodide (2.2 eq) portion-wise, maintaining the temperature below 25 °C.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Add a solution of (E)-3-(3,5-difluorophenyl)acrylic acid (1.0 eq) in anhydrous DMSO (5 vol) dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by pouring it into ice-water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 1-(3,5-difluorophenyl)cyclopropanecarboxylic acid.

-

Part 2: Synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine via Curtius Rearrangement

This stage involves the conversion of the carboxylic acid to the final amine product.

Step 1: Formation of the Acyl Chloride

The carboxylic acid is first converted to the more reactive acyl chloride.

-

Procedure:

-

To a solution of 1-(3,5-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (10 vol), add a catalytic amount of DMF (0.05 eq).

-

Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction for the cessation of gas evolution.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 1-(3,5-difluorophenyl)cyclopropanecarbonyl chloride, which is used in the next step without further purification.

-

Step 2: Formation of the Acyl Azide

The acyl chloride is reacted with sodium azide to form the key acyl azide intermediate. Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.

-

Procedure:

-

Dissolve the crude acyl chloride in acetone (10 vol) and cool to 0 °C.

-

Slowly add a solution of sodium azide (1.5 eq) in water (2 vol) dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract with toluene (3 x 10 vol).

-

Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate. The resulting toluene solution of the acyl azide is used directly in the next step.

-

Step 3: Curtius Rearrangement and Hydrolysis

The acyl azide undergoes thermal rearrangement to the isocyanate, which is then hydrolyzed in situ to the amine.

-

Procedure:

-

Gently heat the toluene solution of the acyl azide to 80-90 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Maintain this temperature until the evolution of gas ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Slowly add 6M hydrochloric acid (10 vol) and heat the biphasic mixture to reflux for 2-4 hours to effect hydrolysis of the isocyanate.

-

Cool the mixture to room temperature and separate the layers.

-

Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.

-

Basify the aqueous layer to pH > 10 with a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath.

-

Extract the liberated amine into dichloromethane (3 x 10 vol).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3,5-difluorophenyl)cyclopropanamine.

-

Isolation and Purification

The crude 1-(3,5-difluorophenyl)cyclopropanamine can be purified by vacuum distillation or by salt formation. For laboratory-scale purification and long-term storage, conversion to a crystalline salt, such as the hydrochloride salt, is often preferred.

Protocol for Hydrochloride Salt Formation

-

Procedure:

-

Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain pure 1-(3,5-difluorophenyl)cyclopropanamine hydrochloride.

-

Data Summary

| Step | Reactants | Key Reagents | Product | Typical Yield |

| Knoevenagel Condensation | 3,5-Difluorobenzaldehyde, Malonic acid | Piperidine, Pyridine | (E)-3-(3,5-Difluorophenyl)acrylic acid | 85-95% |

| Cyclopropanation | (E)-3-(3,5-Difluorophenyl)acrylic acid | Trimethylsulfoxonium iodide, NaH | 1-(3,5-Difluorophenyl)cyclopropanecarboxylic acid | 70-80% |

| Acyl Chloride Formation | 1-(3,5-Difluorophenyl)cyclopropanecarboxylic acid | Oxalyl chloride, DMF | 1-(3,5-Difluorophenyl)cyclopropanecarbonyl chloride | >95% (crude) |

| Curtius Rearrangement & Hydrolysis | 1-(3,5-Difluorophenyl)cyclopropanecarbonyl chloride | Sodium azide, Toluene, HCl | 1-(3,5-Difluorophenyl)cyclopropanamine | 75-85% |

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, centered around the robust and reliable Curtius rearrangement, provides a clear and efficient pathway for the discovery and isolation of 1-(3,5-Difluorophenyl)cyclopropanamine. The protocols are designed to be scalable and avoid the use of overly hazardous or expensive reagents where possible, although appropriate caution must always be exercised, particularly when handling azides. As the demand for novel fluorinated building blocks in drug discovery continues to grow, this in-depth guide serves as a valuable resource for medicinal chemists and process development scientists. Further optimization of reaction conditions, exploration of alternative rearrangement strategies such as the Hofmann rearrangement of the corresponding amide, and the development of asymmetric syntheses will undoubtedly continue to be areas of active research, further enhancing the accessibility and utility of this important synthetic intermediate.

References

-

[The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing).]([Link] Curtius rearrangement)

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1-(3,5-Difluorophenyl)cyclopropanamine

Introduction

In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclopropylamine moiety is a valued building block, known for introducing conformational rigidity and improving metabolic stability.[1] When combined with a difluorophenyl group, as in 1-(3,5-Difluorophenyl)cyclopropanamine, the resulting molecule possesses a unique combination of lipophilicity, polarity, and metabolic resistance. This compound serves as a critical intermediate and structural alert in the synthesis of novel therapeutic agents, particularly where modulation of interactions with biological targets is sensitive to electronic and conformational parameters.[2]

This technical guide provides a comprehensive overview of the core physical properties of 1-(3,5-Difluorophenyl)cyclopropanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis and practical determination of these properties, offering field-proven insights and validated experimental protocols. The focus is on the hydrochloride salt, a common form for handling and formulation, with data also presented for the free base.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. These parameters govern everything from solubility and absorption to receptor binding and metabolic fate. The key properties for 1-(3,5-Difluorophenyl)cyclopropanamine and its hydrochloride salt are summarized below.

Molecular Structure and Identity

The foundational identity of the compound is established by its molecular structure and associated identifiers. The molecule consists of a cyclopropane ring substituted with an amine group and a 3,5-difluorophenyl group.

-

IUPAC Name (Free Base): 2-(3,5-difluorophenyl)cyclopropan-1-amine[3]

| Property | Free Base | Hydrochloride Salt | Reference |

| Molecular Weight | 169.17 g/mol | 205.63 g/mol | [4][5] |

| Melting Point | Data not available | Not available | |

| Boiling Point | Data not available | Not applicable | |

| Solubility | Data not available | Soluble in Methanol | [4] |

| pKa (Predicted) | ~9.0 (Amine) | Not applicable | |

| Note: Experimentally determined values for melting point, boiling point, and aqueous solubility are not readily available in public literature. The protocols in Section 2 describe the standard methods for their determination. |

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and identity.[6] For pharmaceutical compounds, it influences formulation strategies, stability, and dissolution rates. Impurities typically depress and broaden the melting range. While a specific experimental value for 1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride is not published, the closely related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine mandelate salt has a melting point of 161 °C, and the hydrochloride salt of the 3,4-isomer has a recorded melting point of >172°C (decomposition), suggesting that a similarly high melting point can be expected for the 3,5-difluoro isomer salt.[7]

Solubility

Solubility is a cornerstone of drug development, directly impacting bioavailability. For ionizable compounds like this amine, solubility is highly dependent on pH. The hydrochloride salt form is utilized to enhance aqueous solubility. Vendor data indicates that the HCl salt is soluble in methanol.[4] A full pH-solubility profile is essential for pre-formulation studies.

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor interaction.[8] The primary amine group of 1-(3,5-Difluorophenyl)cyclopropanamine is basic and will be protonated at physiological pH. While an experimental pKa has not been reported, the pKa of the conjugate acid of similar cyclopropylamines is typically in the range of 9.0-9.5. At pH 7.4, the compound will exist almost exclusively in its protonated, cationic form, enhancing its aqueous solubility but potentially reducing its passive membrane permeability.

Section 2: Experimental Determination of Key Physical Properties

To ensure data integrity and reproducibility, the determination of physical properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring the most critical parameters for this compound.

Protocol for Melting Point Determination (Capillary Method)

This protocol adheres to the widely accepted capillary method for determining the melting range of a pure pharmaceutical compound.

Causality: The principle rests on observing the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a sharp, well-defined temperature range. The rate of heating is controlled to ensure thermal equilibrium between the sample and the heating block, preventing thermal lag and ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample of 1-(3,5-Difluorophenyl)cyclopropanamine HCl is thoroughly dried, preferably in a vacuum desiccator over a desiccant for 24 hours.

-

Capillary Loading: Load the dried, finely powdered sample into a capillary tube, tapping gently to create a tightly packed column of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Fine Heating: Reduce the heating rate to a controlled 1-2°C per minute to ensure accurate determination.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range.

-

Replicate: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing the concentration of a saturated solution at equilibrium.[6]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the solution. By adding an excess of the compound and allowing sufficient time for equilibration with agitation, the resulting concentration of the dissolved compound in the supernatant represents the maximum solubility under the specified conditions (e.g., pH, temperature).

Caption: Shake-Flask Method for Solubility.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

-

Sample Addition: Add an excess amount of 1-(3,5-Difluorophenyl)cyclopropanamine HCl to a vial containing a known volume of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.

Section 3: Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the cyclopropane ring will appear as a set of multiplets in the aliphatic region (approx. 1.0-3.0 ppm). The aromatic protons on the 3,5-difluorophenyl ring will likely appear as a triplet and a doublet of triplets in the aromatic region (approx. 6.5-7.5 ppm) due to coupling with the fluorine atoms. The amine protons (-NH₂) will appear as a broad singlet, the position of which is concentration and solvent-dependent.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, as the two fluorine atoms are chemically equivalent in the 3,5-substitution pattern.

-

¹³C NMR: The spectrum will show distinct signals for the cyclopropyl carbons and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for cyclopropylamine derivatives include:

-

N-H Stretching: A pair of medium-intensity bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.[9][10]

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic/Cyclopropyl): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1580-1620 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Free Base: Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 169.17 or 170.18, respectively.[4]

-

Fragmentation: A common fragmentation pathway for polyfluorinated aromatic compounds involves the expulsion of difluorocarbene (a neutral loss of 50 Da).[11] Other characteristic fragments would arise from the cleavage of the cyclopropane ring and the bond between the ring and the phenyl group.

Conclusion

1-(3,5-Difluorophenyl)cyclopropanamine is a valuable chemical entity whose physical properties are critical to its application in pharmaceutical research. This guide has outlined its core physicochemical characteristics, including molecular structure, weight, and solubility, with a particular focus on its hydrochloride salt. While specific experimental data for some properties are not widely published, this document provides the authoritative, step-by-step protocols necessary for their precise determination in a research and development setting. The provided methodologies for melting point and solubility, along with the expected spectroscopic signatures, form a self-validating framework for the characterization and quality control of this important compound, enabling its effective use in the synthesis and development of next-generation therapeutics.

References

-

PubMed. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. [Link]

-

AIP Publishing. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. [Link]

-

AIP Publishing. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. [Link]

-

Elibrary.ru. Particle beam-mass spectrometric analysis of difluorophenyl triazole compounds using normal phase-HPLC. [Link]

-

ResearchGate. Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. [Link]

-

MDPI. Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. [Link]

-

PubChem. Cyclopropylamine. [Link]

-

Pharmaffiliates. CAS No : 1511636-19-3 | Product Name : 2-(3,5-Difluorophenyl)cyclopropan-1-amine. [Link]

-

ResearchGate. THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. [Link]

-

ResearchGate. Mass spectra of compounds 1 (a) and 2 (b). [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. [Link]

-

MDPI. Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. [Link]

-

PubChem. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)-. [Link]

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. [Link]

-

Synthink. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. [Link]

Sources

- 1. cas 1402222-66-5|| where to buy (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride [english.chemenu.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(3,5-Difluorophenyl)cyclopropanamine | LGC Standards [lgcstandards.com]

- 4. 2-(3,5-difluorophenyl)cyclopropanamine hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(3,5-Difluorophenyl)cyclopropanamine in Organic Solvents

Introduction

1-(3,5-Difluorophenyl)cyclopropanamine is a crucial chemical intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and an exploration of the underlying physicochemical principles that govern its solubility. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties at a Glance

A preliminary analysis of the structure of 1-(3,5-Difluorophenyl)cyclopropanamine—featuring a difluorophenyl group, a cyclopropane ring, and a primary amine—suggests a molecule with moderate polarity. The presence of fluorine atoms increases hydrophobicity, while the amine group can act as a hydrogen bond donor and acceptor, influencing its interaction with various solvents.

While specific quantitative solubility data for 1-(3,5-Difluorophenyl)cyclopropanamine is not extensively documented in publicly available literature, information on analogous structures provides valuable insights. For instance, the hydrochloride salt of the related compound (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is reported to be soluble in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at concentrations of 10 mg/mL or greater[1]. The mandelate salt of the same compound shows slight solubility in DMSO and methanol[2]. The parent compound, cyclopropylamine, is miscible with a range of solvents including water, methanol, ethanol, benzene, and toluene, but is only sparingly soluble in ethyl acetate and chloroform[3][4]. These findings suggest that 1-(3,5-Difluorophenyl)cyclopropanamine likely exhibits favorable solubility in polar aprotic and polar protic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to achieve saturation.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(3,5-Difluorophenyl)cyclopropanamine to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature using a shaker or rotator. A typical duration for reaching equilibrium is 24 to 72 hours.[7]

-

Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a clear aliquot of the supernatant from each vial.

-

Filter the aliquot using a syringe filter (e.g., 0.45 µm pore size) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8][9]

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of 1-(3,5-Difluorophenyl)cyclopropanamine is governed by a combination of factors related to its molecular structure and the properties of the solvent.

Solute-Solvent Interactions

-

Polarity: The difluorophenyl group imparts a degree of nonpolar character, while the amine group introduces polarity and the capacity for hydrogen bonding. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be good solvents.

-

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor. Protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone) are expected to be effective in solvating the molecule.

-

"Like Dissolves Like": This principle suggests that the compound will be more soluble in solvents with similar polarity. Therefore, a range of solvents from moderately polar to polar should be investigated.

Impact of Fluorine Substitution

The presence of two fluorine atoms on the phenyl ring has a significant impact on the molecule's electronic properties and intermolecular interactions. Fluorine is highly electronegative, which can influence the charge distribution on the aromatic ring. While fluorination can sometimes increase solubility in organic solvents, the overall effect depends on the interplay of various factors.

Expected Solubility Profile

Based on the structural features and general principles of solubility, the following trends can be anticipated for the solubility of 1-(3,5-Difluorophenyl)cyclopropanamine:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of strong dipole-dipole interactions and can accept hydrogen bonds from the amine group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Can act as both hydrogen bond donors and acceptors, effectively solvating the amine group. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Can accept hydrogen bonds, but are generally less polar than alcohols. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

| Nonpolar | Hexane, Toluene | Low | Ineffective at solvating the polar amine group. |

Conclusion

While specific quantitative solubility data for 1-(3,5-Difluorophenyl)cyclopropanamine remains to be extensively published, a systematic approach to its determination can be readily implemented. The shake-flask method provides a robust framework for obtaining reliable thermodynamic solubility data. An understanding of the molecule's structural features, including the difluorophenyl and cyclopropylamine moieties, allows for a rational prediction of its solubility behavior in a range of organic solvents. This guide provides the necessary theoretical background and practical methodology for researchers to confidently assess the solubility of this important pharmaceutical intermediate.

References

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Unipd. Predicting drug solubility in organic solvents mixtures. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

RSC Publishing. The solubility of certain gaseous fluorine compounds in water. [Link]

-

Scientific & Academic Publishing. Solubility of Fluorine and Chlorine Containing Gases and Other Gases in Water at Ordinary Temperature. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. [Link]

-

ResearchGate. (PDF) Solubility of Fluorine and Chlorine Containing Gases and Other Gases in Water at Ordinary Temperature. [Link]

-

UNN. Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. [Link]

-

Reddit. Extraction of Cyclopropylamine : r/OrganicChemistry. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

-

ResearchGate. (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

-

Wikipedia. Cyclopropylamine. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 4. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. quora.com [quora.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

stability of 1-(3,5-Difluorophenyl)cyclopropanamine under different conditions

An In-Depth Technical Guide to the Stability Assessment of 1-(3,5-Difluorophenyl)cyclopropanamine

Authored by Gemini, Senior Application Scientist

Introduction: The Significance of the Arylcyclopropylamine Moiety

The cyclopropylamine structure is a prevalent and valuable motif in modern medicinal chemistry and agrochemicals.[1] Its rigid, three-dimensional nature allows it to serve as a conformationally restricted analogue of larger, more flexible groups, often leading to improved binding affinity and metabolic stability. The incorporation of an aryl group, particularly one substituted with fluorine atoms, further modulates the compound's electronic properties, lipophilicity, and pharmacokinetic profile. 1-(3,5-Difluorophenyl)cyclopropanamine represents a key building block embodying these desirable characteristics.

Understanding the intrinsic stability of such a molecule is paramount for its successful application in drug development. Forced degradation, or stress testing, is a critical component of this evaluation, providing indispensable insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[2] This guide presents a comprehensive framework for assessing the chemical stability of 1-(3,5-Difluorophenyl)cyclopropanamine under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] We will explore the scientific rationale behind each stress test, provide detailed experimental protocols, and predict potential degradation pathways based on fundamental chemical principles.

Core Physicochemical Properties & Recommended Handling

While comprehensive experimental data for the 3,5-difluoro isomer is not extensively published, we can extrapolate properties from the closely related 3,4-difluoro isomer and general chemical principles.

| Property | Value / Recommendation | Source |

| Molecular Formula | C₉H₉F₂N | [4] |

| Molecular Weight | 169.17 g/mol | [4] |

| Appearance | Likely a white to off-white solid or oil | [] |

| Solubility | Expected to be soluble in methanol and DMSO | [4][6] |

| Storage (Hydrochloride Salt) | Store under inert atmosphere in a freezer (-20°C) | [][6] |

| Incompatibilities | Strong oxidizing agents | [7] |

| Hazardous Decomposition | Combustion may produce carbon oxides, nitrogen oxides, and hydrogen fluoride. | [7] |

Expert Insight: The primary amine functionality makes the compound basic and susceptible to salt formation. The hydrochloride salt is common for improving crystallinity and handling.[8] Long-term stability, as noted for related compounds, is achievable under controlled, cold, and inert conditions, but stability in solution and under environmental stress must be empirically determined.[9]

Forced Degradation (Stress Testing): A Methodological Approach

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify the likely degradation products and establish its intrinsic stability.[10] The goal is typically to achieve 10-20% degradation of the parent molecule to ensure that secondary degradation is minimized while still generating sufficient quantities of degradants for detection and characterization.[11]

Hydrolytic Stability (Acidic & Basic Conditions)

A. Rationale: This test evaluates the compound's stability in the presence of water across a range of pH values. It simulates conditions the molecule might encounter in aqueous formulations or during physiological exposure (e.g., the acidic environment of the stomach). The cyclopropane ring, being a strained system, is a key functional group to monitor.

B. Predicted Degradation Pathways:

-

Acidic Conditions: The cyclopropane ring is susceptible to acid-catalyzed ring-opening.[12] Protonation of the ring or the amine nitrogen could facilitate a nucleophilic attack by water, leading to the formation of a 1,3-difunctionalized propane derivative. The high ring strain energy of cyclopropanes makes this a plausible degradation route under sufficiently harsh acidic conditions.[13]

-

Basic Conditions: The cyclopropane moiety is generally more stable under basic conditions compared to acidic ones.[12] Degradation is less likely to occur via ring-opening. The primary amine and the aromatic ring are also relatively stable against base-catalyzed hydrolysis in the absence of other labile functional groups.

C. Detailed Experimental Protocol:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(3,5-Difluorophenyl)cyclopropanamine in a suitable solvent (e.g., acetonitrile or methanol).

-

Sample Preparation:

-

Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

-

Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

-

Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.

-

Control: Prepare a solution of the compound in the analysis mobile phase at the same concentration and store it at -20°C, protected from light.

-

-

Incubation: Place all samples in a thermostatically controlled water bath at 60°C.

-

Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the remaining parent compound and detect any formed degradants.

D. Data Presentation (Hypothetical):

| Condition | Time (hours) | % Assay of Parent | Total % Degradation | No. of Degradants Detected |

| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0 |

| 8 | 94.2 | 5.8 | 1 | |

| 24 | 85.1 | 14.9 | 2 | |

| 0.1 M NaOH @ 60°C | 24 | 99.5 | 0.5 | 0 |

| Water @ 60°C | 24 | 99.8 | 0.2 | 0 |

Oxidative Stability

A. Rationale: This test assesses the molecule's susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidizing excipients in a formulation. The primary amine is a common site for oxidation.

B. Predicted Degradation Pathways: The primary amine group is the most likely site of oxidation. Potential products could include the corresponding hydroxylamine, nitroso, or nitro derivatives. N-dealkylation is another possible oxidative pathway for amine-containing pharmaceuticals.[14][15]

C. Detailed Experimental Protocol:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described previously.

-

Sample Preparation: Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the sample at room temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 6, 12, and 24 hours).

-

Analysis: Analyze the samples directly by HPLC-UV/MS. The H₂O₂ is typically diluted and does not interfere with the analysis. Compare results against a control sample stored under the same conditions without H₂O₂.

D. Data Presentation (Hypothetical):

| Condition | Time (hours) | % Assay of Parent | Total % Degradation | No. of Degradants Detected |

| 3% H₂O₂ @ RT | 0 | 100.0 | 0.0 | 0 |

| 6 | 91.5 | 8.5 | 2 | |

| 12 | 81.3 | 18.7 | 3 |

Thermal Stability

A. Rationale: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, which can occur during manufacturing (e.g., drying) or storage in hot climates.

B. Predicted Degradation Pathways: In the absence of other reagents, thermal degradation typically involves breaking the weakest bonds. For this molecule, decomposition at very high temperatures would likely lead to fragmentation, potentially producing carbon oxides, nitrogen oxides, and hydrogen fluoride as indicated by safety data for related compounds.[7] At moderately elevated temperatures, subtle rearrangements or polymerization might occur, although the core structure is expected to be relatively robust.

C. Detailed Experimental Protocol:

-

Sample Preparation: Place a thin layer of the solid drug substance in a vial.

-

Incubation: Place the vial in a calibrated oven at a high temperature (e.g., 80°C).

-

Time-Point Sampling: Remove the vial at specified time points (e.g., 1, 3, and 7 days).

-

Analysis: At each time point, dissolve a precisely weighed amount of the solid in a suitable solvent and analyze by HPLC-UV/MS to quantify the parent compound and detect degradants.

Photostability

A. Rationale: As per ICH guideline Q1B, photostability testing is essential to determine if light exposure results in unacceptable changes to the drug substance or product.[16] Aromatic systems and molecules with heteroatoms can absorb UV or visible light, leading to photochemical degradation.

B. Predicted Degradation Pathways: The difluorophenyl ring is an electron-rich aromatic system that can absorb UV radiation. Photochemical reactions could include oxidation, dimerization, or reactions with solvent molecules if in solution. Free-radical mechanisms are common under light stress conditions.[17]

C. Detailed Experimental Protocol:

-

Light Source: Use a photostability chamber equipped with a light source conforming to ICH Q1B Option II, which provides a combination of cool white fluorescent and near-UV lamps.[18]

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a petri dish. Place another sample in an identical dish wrapped in aluminum foil (dark control).

-

Solution State: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol/water) in a quartz cuvette. Prepare an identical sample wrapped in aluminum foil (dark control).

-

-

Exposure: Expose the samples to a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[16]

-

Analysis: Analyze the light-exposed samples and the dark controls by HPLC-UV/MS. A significant change between the exposed sample and the dark control indicates photodegradation.

Visualization of Methodologies and Pathways

General Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation studies.

Summary of Potential Degradation Pathways

Caption: Predicted degradation pathways under various stress conditions.

Summary and Recommendations

This guide outlines a systematic and scientifically grounded approach to evaluating the stability of 1-(3,5-Difluorophenyl)cyclopropanamine. Based on the chemical nature of the arylcyclopropylamine motif, the molecule is predicted to be:

-

Most susceptible to degradation under strong acidic and oxidative conditions. The primary points of lability are the strained cyclopropane ring (acid-catalyzed opening) and the primary amine (oxidation).

-

Relatively stable under neutral, basic, and moderate thermal stress.

-

Potentially susceptible to photolytic degradation, requiring empirical testing as per ICH Q1B guidelines.

It is imperative for researchers and drug developers to conduct these forced degradation studies early in the development process. The resulting data is crucial for developing robust, stability-indicating analytical methods, which are a non-negotiable requirement for regulatory submissions. Furthermore, any significant degradation products (>0.1%) must be identified, and their structures elucidated to assess potential toxicological risks.

References

- ChemRxiv. (n.d.).

- Waseda University Repository. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines.

- PubMed. (2015).

- Cayman Chemical. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).

- MedCrave online. (2016).

- IVT Network. (n.d.).

- ChemicalBook. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

- ACS Publications. (2025).

- Research Journal of Pharmacy and Technology. (n.d.).

- AK Scientific, Inc. (n.d.). Safety Data Sheet for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.

- BOC Sciences. (n.d.). CAS 1156491-10-9 rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.

- Echemi. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)

- CymitQuimica. (n.d.). CAS 220352-38-5: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.

- NIH. (n.d.).

- Scribd. (2016). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.

- BenchChem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions.

- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)

- PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.

- LGC Standards. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

- Daicel Pharma Standards. (n.d.). 2-(3,5-difluorophenyl)cyclopropanamine hydrochloride.

- Pharmaffiliates. (n.d.). (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- MDPI. (n.d.).

- MDPI. (n.d.).

- PubMed. (2015).

- NIH. (n.d.).

- MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).

- RSC Publishing. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts.

- Caron Scientific. (n.d.). FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY.

- PubMed. (2014).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. rjptonline.org [rjptonline.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. 2-(3,5-difluorophenyl)cyclopropanamine hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. scribd.com [scribd.com]

- 18. caronscientific.com [caronscientific.com]

The Enigmatic Core: Application Notes on 1-(3,5-Difluorophenyl)cyclopropanamine in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-(3,5-Difluorophenyl)cyclopropanamine Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Among the privileged scaffolds employed by medicinal chemists, the arylcyclopropylamine motif stands out for its unique combination of structural rigidity, metabolic stability, and conformational constraint.[1][2] The introduction of fluorine atoms onto the phenyl ring further modulates the electronic properties and bioavailability of these molecules, making them highly attractive for targeting a range of biological entities.[3]

While the 3,4-difluoro substituted analogue has been extensively documented as a cornerstone intermediate in the synthesis of the antiplatelet agent Ticagrelor, its 3,5-difluoro isomer, 1-(3,5-Difluorophenyl)cyclopropanamine , remains a less explored yet potentially valuable building block.[4][5] These application notes aim to provide a comprehensive guide for researchers on the synthesis and potential applications of this intriguing molecule, drawing upon established principles of medicinal chemistry and extrapolating from the rich knowledge base of its structural analogues. The strategic placement of fluorine atoms in the meta positions of the phenyl ring can significantly alter the molecule's electronic and lipophilic character, potentially leading to novel structure-activity relationships (SAR) and intellectual property opportunities.

Synthetic Protocols: Crafting the 1-(3,5-Difluorophenyl)cyclopropanamine Core

While specific literature detailing the synthesis of 1-(3,5-difluorophenyl)cyclopropanamine is not abundant, its preparation can be approached through established methodologies for arylcyclopropanamine synthesis. The following protocols are generalized from procedures used for structurally related compounds and can be adapted by skilled chemists.

Protocol 1: Synthesis via Curtius Rearrangement of a Carboxylic Acid Precursor

This versatile approach involves the conversion of a carboxylic acid to an amine with the loss of one carbon atom.

Workflow for Protocol 1

Caption: Synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine via Curtius Rearrangement.

Step-by-Step Methodology:

-

Synthesis of (E)-3-(3,5-Difluorophenyl)acrylic acid:

-

To a solution of 3,5-difluorobenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour it into ice-water, and acidify with concentrated HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain the cinnamic acid derivative.

-

-

Cyclopropanation to form trans-2-(3,5-Difluorophenyl)cyclopropanecarboxylic acid:

-

Method A (Diazomethane): Convert the acrylic acid to its methyl ester using diazomethane or (trimethylsilyl)diazomethane. Perform cyclopropanation of the ester using a suitable reagent like diazomethane in the presence of a palladium catalyst, followed by hydrolysis of the resulting cyclopropyl ester with a base (e.g., LiOH) to yield the carboxylic acid. Caution: Diazomethane is explosive and toxic.

-

Method B (Simmons-Smith): Alternatively, employ a Simmons-Smith or related cyclopropanation reaction on the acrylic acid or its ester.

-

-

Curtius Rearrangement to 1-(3,5-Difluorophenyl)cyclopropanamine:

-

Suspend the trans-2-(3,5-difluorophenyl)cyclopropanecarboxylic acid in an inert solvent such as toluene.

-

Add triethylamine followed by diphenylphosphoryl azide (DPPA) and stir at room temperature.

-

Heat the mixture to induce the rearrangement to the isocyanate, which can be subsequently hydrolyzed with aqueous acid to yield the desired amine.

-

Protocol 2: Asymmetric Synthesis for Enantiomerically Pure Amines

For many pharmaceutical applications, a single enantiomer of the final compound is required. Asymmetric synthesis of the cyclopropane ring is a key strategy to achieve this.

Conceptual Workflow for Asymmetric Synthesis

Caption: Chiral auxiliary-guided asymmetric synthesis.

Key Considerations for Asymmetric Synthesis:

-

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's sultam, attached to the acrylate precursor can direct the stereochemistry of the cyclopropanation reaction.

-

Catalytic Asymmetric Cyclopropanation: The use of chiral catalysts, often based on copper or rhodium complexes with chiral ligands, can directly generate an enantiomerically enriched cyclopropane from the corresponding alkene.

Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential

The 1-(3,5-difluorophenyl)cyclopropanamine scaffold is a versatile building block for the synthesis of a variety of therapeutic agents. Its utility can be inferred from the applications of structurally similar molecules.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a key enzyme in epigenetic regulation and is a validated target in oncology.[6][7] Many potent LSD1 inhibitors are based on the tranylcypromine (2-phenylcyclopropylamine) scaffold.[8] The introduction of a 3,5-difluorophenyl group can enhance the potency and selectivity of these inhibitors.

Hypothesized Interaction with LSD1